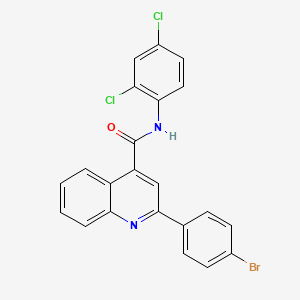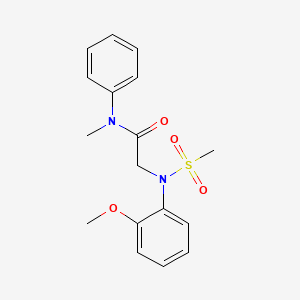
1-(5-chloro-2-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
Descripción general
Descripción
1-(5-chloro-2-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, commonly known as CMMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of CMMP is not fully understood, but studies have shown that it can interact with various cellular targets, including enzymes and proteins. CMMP has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and carbonic anhydrase, which are involved in DNA replication and cell proliferation. CMMP has also been shown to interact with proteins involved in cell signaling pathways, such as the MAPK pathway, which regulates cell growth and survival.
Biochemical and Physiological Effects:
CMMP has been shown to have various biochemical and physiological effects. In vitro studies have shown that CMMP can induce apoptosis, inhibit cell proliferation, and modulate cell signaling pathways. In vivo studies have shown that CMMP can inhibit tumor growth and enhance the immune response. CMMP has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CMMP is its versatility, as it can be used in various fields of scientific research. CMMP is also relatively easy to synthesize, making it a cost-effective option for lab experiments. However, one of the limitations of CMMP is its potential toxicity, as it can interact with various cellular targets and disrupt normal cellular processes. Therefore, caution should be taken when handling CMMP in lab experiments.
Direcciones Futuras
There are several future directions for research involving CMMP. In the field of medicine, further studies are needed to fully understand the mechanism of action of CMMP and its potential as a drug delivery system. In the field of agriculture, further studies are needed to evaluate the efficacy of CMMP as a pesticide and plant growth regulator. In the field of materials science, further studies are needed to optimize the synthesis of CMMP and its potential as a polymer material. Overall, CMMP has shown great potential for various applications in scientific research, and further studies are needed to fully explore its potential.
Aplicaciones Científicas De Investigación
CMMP has shown potential applications in various fields of scientific research. In the field of medicine, CMMP has been studied for its anticancer properties. Studies have shown that CMMP can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CMMP has also been studied for its potential as a drug delivery system due to its ability to target cancer cells selectively.
In the field of agriculture, CMMP has been studied for its potential as a pesticide. Studies have shown that CMMP can inhibit the growth of various plant pathogens, making it a potential alternative to traditional pesticides. CMMP has also been studied for its potential as a plant growth regulator, as it can enhance plant growth and yield.
In the field of materials science, CMMP has been studied for its potential as a polymer material. Studies have shown that CMMP can improve the mechanical properties of polymers, making them more durable and resistant to wear and tear.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-5-methyl-N-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-11-16(17(23)19-13-6-4-3-5-7-13)20-21-22(11)14-10-12(18)8-9-15(14)24-2/h3-10H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBPHHJCSXTNCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-imino-2-(2-methylphenyl)-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4734009.png)

![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4734020.png)
![3,4-difluoro-N-{[(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4734026.png)
![1-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4734042.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4734048.png)
![[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4734056.png)
![3-chloro-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4734060.png)
![3-methyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine](/img/structure/B4734073.png)
![1-(2,6-dichlorobenzyl)-4-[(2,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B4734080.png)
![4-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B4734091.png)


![N-cyclopropyl-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4734115.png)